molecular formula C13H14N2O2 B114298 2-(2-Naphthyloxy)propanohydrazide CAS No. 143540-88-9

2-(2-Naphthyloxy)propanohydrazide

Cat. No. B114298
M. Wt: 230.26 g/mol
InChI Key: BBRKRFSNWOXEKX-UHFFFAOYSA-N
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Description

2-(2-Naphthyloxy)propanohydrazide is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(2-Naphthyloxy)propanohydrazide consists of a naphthalene ring attached to a propanohydrazide group via an oxygen atom .


Physical And Chemical Properties Analysis

2-(2-Naphthyloxy)propanohydrazide has a density of 1.2±0.1 g/cm3, a boiling point of 483.0±28.0 °C at 760 mmHg, and a flash point of 245.9±24.0 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Proteomics Research

2-(2-Naphthyloxy)propanohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions and their involvement in various biological processes .

Drug Discovery

In the field of drug discovery, 2-(2-Naphthyloxy)propanohydrazide may serve as a precursor for the synthesis of pharmaceutical agents. Its structural features allow for the creation of derivatives that could potentially exhibit therapeutic properties, such as enzyme inhibition or receptor modulation, which are critical in the treatment of diseases .

Material Science

The compound’s unique chemical structure could be explored for its potential applications in material science. For instance, it could be used in the development of novel organic semiconductors or as a monomer in polymer synthesis, contributing to advancements in electronics and nanotechnology .

Analytical Chemistry

2-(2-Naphthyloxy)propanohydrazide: might be employed as a standard or reagent in analytical chemistry techniques. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in chemical assays to determine the presence of other substances .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. Researchers can utilize it to construct a wide variety of chemical entities through reactions such as hydrazide formation, naphthyl ring modifications, or esterification, expanding the repertoire of synthetic methodologies .

Chromatography

In chromatography, 2-(2-Naphthyloxy)propanohydrazide could be used to modify stationary phases or as a component in mobile phases. Its interaction with different analytes can help in the separation and purification of complex mixtures, enhancing the resolution of chromatographic techniques .

Biochemical Assays

Due to its reactive hydrazide group, 2-(2-Naphthyloxy)propanohydrazide can be involved in biochemical assays. It can react with aldehydes or ketones to form hydrazones, which are often used in the quantification of carbonyl-containing biomolecules .

Environmental Science

Lastly, the compound’s potential for forming stable complexes with metals could be investigated for environmental applications, such as in the removal of heavy metals from wastewater or as a sensor for metal ion detection in ecological studies .

properties

IUPAC Name

2-naphthalen-2-yloxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRKRFSNWOXEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385339
Record name 2-(2-naphthyloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyloxy)propanohydrazide

CAS RN

143540-88-9
Record name 2-(2-naphthyloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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